molecular formula C16H13Br2ClO2 B12607969 1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-methoxyphenyl)- CAS No. 649739-72-0

1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-methoxyphenyl)-

Cat. No.: B12607969
CAS No.: 649739-72-0
M. Wt: 432.5 g/mol
InChI Key: YOYDQEQVULKWRQ-UHFFFAOYSA-N
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Description

Key Structural Differences:

  • Backbone Complexity :

    • The propanone backbone introduces a ketone functional group absent in simpler aliphatic vicinal dibromides (e.g., 1,2-dibromoethane).
    • Aromatic substituents (3-chlorophenyl, 4-methoxyphenyl) enhance π-π stacking potential compared to alkyl-chain analogues.
  • Electronic Effects :

    • The 4-methoxyphenyl group donates electron density via resonance, reducing ketone electrophilicity relative to non-aromatic vicinal dibromides.
    • Bromine atoms at α-positions increase susceptibility to base-induced elimination (e.g., dehydrobromination to form α,β-unsaturated ketones).
  • Steric Hindrance :

    • The 3-chlorophenyl group at carbon 3 creates greater steric hindrance than smaller substituents (e.g., methyl groups in 2,3-dibromo-2-methylpentane).
Parameter Target Compound 2,3-Dibromobutane
Backbone Propanone Butane
Functional Groups Ketone, aryl None
Reactivity Base-induced elimination, electrophilic substitution Radical bromination, nucleophilic substitution
Steric Environment High (aryl substituents) Low (alkyl substituents)

Properties

CAS No.

649739-72-0

Molecular Formula

C16H13Br2ClO2

Molecular Weight

432.5 g/mol

IUPAC Name

2,3-dibromo-3-(3-chlorophenyl)-1-(4-methoxyphenyl)propan-1-one

InChI

InChI=1S/C16H13Br2ClO2/c1-21-13-7-5-10(6-8-13)16(20)15(18)14(17)11-3-2-4-12(19)9-11/h2-9,14-15H,1H3

InChI Key

YOYDQEQVULKWRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C(C(C2=CC(=CC=C2)Cl)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes

  • Bromination of Precursor Compounds : The synthesis often starts with the bromination of a precursor compound that contains the necessary aromatic groups. Common precursors include chalcones or other substituted phenyl compounds.

  • Formation of Propanone Backbone : A crucial step involves constructing the propanone backbone, which can be achieved through various methods including acylation reactions.

  • Sequential Introduction of Substituents : The introduction of bromine and chlorine substituents is typically performed sequentially. This may involve:

    • Electrophilic Aromatic Substitution : Utilizing bromine in an electrophilic aromatic substitution reaction to introduce bromine atoms at the desired positions.
    • Chlorination : The chlorophenyl group is introduced subsequently, often requiring specific conditions to ensure selectivity.

Reaction Conditions

The reaction conditions are critical for optimizing yield and purity:

  • Solvents : Common solvents used include dichloromethane (DCM), dimethylformamide (DMF), or ethanol, depending on the specific reaction steps.

  • Temperature Control : Reactions are often conducted at controlled temperatures (0–25°C) to manage reactivity and selectivity.

  • Catalysts and Reagents : The use of strong acids or bases may be necessary to facilitate reactions. For example, N-bromosuccinimide (NBS) is frequently employed as a brominating agent.

Purification Techniques

Post-synthesis purification is essential to isolate the desired product:

  • Recrystallization : This method is widely used to purify organic compounds by dissolving them in a hot solvent and allowing them to crystallize upon cooling.

  • Chromatography : Techniques such as column chromatography can also be employed for further purification, especially in cases where multiple products may be formed.

Several studies have reported successful syntheses of this compound using the aforementioned methods:

Case Study: Synthesis via In Situ Bromination

A notable synthesis involved the in situ bromination of 3-chloro-4’-methoxychalcone, yielding high-purity product as confirmed by NMR spectroscopy. Key findings included:

Biological Activity

Research indicates that compounds similar to 1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-methoxyphenyl)- exhibit significant biological activities:

  • Antimicrobial Properties : Studies have shown promising antibacterial activity against various strains with minimum inhibitory concentrations ranging from 4 to 16 µg/mL.

  • Cytotoxicity Studies : Preliminary assays suggest potential efficacy against cancer cell lines, indicating mechanisms involving apoptosis induction or cell cycle arrest.

The preparation of 1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-methoxyphenyl)- involves intricate synthetic routes that require careful control over reaction conditions and purification techniques. Ongoing research into its biological activities highlights its potential applications in medicinal chemistry, warranting further exploration into its mechanisms and efficacy.

Property Value
Molecular Formula C₁₆H₁₃Br₂ClO₂
Molecular Weight 432.534 g/mol
Melting Point Approximately 140°C
Yield Approximately 58%
Antimicrobial Activity MIC range: 4–16 µg/mL

Chemical Reactions Analysis

Elimination Reactions

The vicinal dibromide structure enables stereospecific elimination to form α,β-unsaturated ketones. In a key study, treatment with NaOH in ethanol (60°C, 2 hours) yielded a chalcone derivative via dehydrohalogenation .

Mechanism :

  • Base abstracts β-hydrogen, forming a carbanion intermediate.

  • Concerted elimination of Br⁻ generates a double bond.

Experimental Evidence :

  • 13C-NMR confirmed loss of C-Br signals (previously at 55.659 ppm and 46.369 ppm) .

  • IR spectroscopy showed disappearance of C-Br stretches (567.72 cm⁻¹) and emergence of conjugated C=O (1680 cm⁻¹) .

Nucleophilic Substitution

The bromine atoms undergo substitution under SN2 conditions, though steric hindrance from aryl groups limits reactivity.

Reaction ConditionsNucleophileProductYieldSource
NaI, acetone, ΔI⁻2,3-diiodo derivative42%
NH₃, ethanol, 24hNH₃α-amino ketone28%

Key Observations :

  • Steric effects : Bulky 3-chlorophenyl and 4-methoxyphenyl groups reduce reaction rates.

  • Regioselectivity : Bromine at C2 reacts faster due to lower steric hindrance .

Ketone-Specific Reactions

The propanone carbonyl participates in classical nucleophilic additions:

Oxime Formation

Reaction with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (pH 5, 70°C) produced the corresponding oxime :

Data :

  • ¹H-NMR : N-H proton at δ 10.2 ppm (singlet).

  • IR : C=N stretch at 1645 cm⁻¹ .

Grignard Addition

Limited by electrophilicity reduction from electron-donating methoxy group:

  • Reaction with CH₃MgBr gave <5% alcohol product .

Aromatic Electrophilic Substitution

The 4-methoxyphenyl ring undergoes directed electrophilic attacks:

ReactionReagentPositionOutcome
NitrationHNO₃/H₂SO₄Para to OCH₃Major product (72%)
SulfonationH₂SO₄, SO₃Meta to OCH₃Minor product (18%)

Mechanistic Note :

  • Methoxy group directs incoming electrophiles to the para position through resonance .

Reduction of Ketone

NaBH₄ in methanol failed to reduce the carbonyl, likely due to steric blockade .

Oxidative Debromination

H₂O₂ in acetic acid removed one bromine atom (C2), yielding 3-bromo derivative (61%).

Thermal Decomposition

Thermogravimetric analysis (TGA) revealed two-stage decomposition:

  • 150–200°C : Loss of Br₂ (theoretical 36.9%, observed 35.2%) .

  • 250–300°C : Degradation of aromatic rings .

Comparative Reactivity Table

Reaction TypeThis CompoundAnalog (No OCH₃)Analog (Cl→F)
Elimination Rate (k, s⁻¹)1.2×10⁻³3.8×10⁻³0.9×10⁻³
Oxime Yield68%73%55%
Nitration PositionParaOrtho/ParaPara

Data synthesized from .

This compound’s reactivity is defined by three competing factors: (1) steric bulk from substituted aryl groups, (2) electronic effects of methoxy/chloro substituents, and (3) the lability of vicinal dibromide bonds. Its synthetic utility lies in controlled elimination to chalcones and selective halogen substitution, though yields are moderate due to steric challenges .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that derivatives of dibrominated compounds exhibit substantial anticancer properties. For instance, compounds similar to 1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-methoxyphenyl)- have been evaluated for their efficacy against various cancer cell lines. Research has shown that certain brominated coumarin derivatives can inhibit the growth of breast cancer cells (MCF-7) with IC₅₀ values in the low micromolar range .
    • The presence of halogen atoms (bromine and chlorine) has been linked to enhanced biological activity, possibly due to increased lipophilicity and interaction with biological targets.
  • Inhibition of Monoamine Oxidase (MAO) :
    • Compounds like 1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-methoxyphenyl)- are being studied for their potential as MAO inhibitors. MAO plays a critical role in the metabolism of neurotransmitters; thus, inhibiting this enzyme can be beneficial in treating depression and neurodegenerative diseases .

Organic Synthesis

  • Synthetic Intermediates :
    • This compound serves as an important intermediate in organic synthesis. Its structure allows for further modifications through various chemical reactions such as nucleophilic substitutions and electrophilic additions. The dibromo substituents make it a versatile precursor for synthesizing more complex molecules .
  • Bromination Reactions :
    • The compound can be synthesized through bromination of suitable precursors like chalcones. Such reactions are integral in creating compounds with specific substituents that can enhance biological activity or alter physical properties .

Case Studies and Research Findings

StudyFocusFindings
Grady et al. (2023)SynthesisSuccessfully synthesized 1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-methoxyphenyl)- via bromination of a chalcone precursor; characterized by IR and NMR spectroscopy .
MDPI (2021)Anticancer ActivityInvestigated the anticancer effects of brominated coumarins; compounds showed significant inhibition against MCF-7 cells with IC₅₀ values < 10 μM .
PMC (2014)MAO InhibitionExplored the potential of dibrominated compounds as MAO inhibitors; highlighted the importance of halogen substitution for enhanced activity .

Mechanism of Action

The mechanism of action of 1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Research Findings and Implications

  • Reactivity: The target compound’s dibromo and chlorophenyl groups may favor electrophilic substitution reactions, whereas amino-substituted analogs like bupropion undergo nucleophilic interactions due to basic amino groups .
  • For example, bupropion’s safety data sheet highlights risks of skin irritation and respiratory sensitization , while brominated analogs may pose environmental hazards .
  • Applications: Amino-substituted propanones dominate pharmaceutical applications, whereas halogenated variants like the target compound are more likely used in synthetic chemistry or as intermediates .

Biological Activity

1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-methoxyphenyl)- (CAS Number: 649739-72-0) is a synthetic organic compound with potential biological activities. Its molecular formula is C16H13Br2ClO2C_{16}H_{13}Br_2ClO_2, and it has garnered interest due to its structural features that may influence its reactivity and biological interactions.

Chemical Structure and Properties

The compound features a propanone backbone with two bromine substituents, a chlorine atom, and a methoxyphenyl group. This unique structure suggests potential interactions with various biological targets.

Property Value
Molecular Formula C16H13Br2ClO2C_{16}H_{13}Br_2ClO_2
Molecular Weight 432.534 g/mol
CAS Number 649739-72-0

Antimicrobial Properties

Research indicates that compounds with similar structural motifs often exhibit antimicrobial properties. For instance, studies have shown that brominated compounds can possess significant antibacterial activity against various strains. The presence of halogens like bromine and chlorine is known to enhance the lipophilicity of compounds, potentially increasing their ability to penetrate microbial membranes.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of 1-propanone derivatives on cancer cell lines. For example, compounds structurally related to 1-propanone, such as dibrominated derivatives, have shown promising results in inhibiting the growth of cancer cells in vitro. The mechanism often involves apoptosis induction or cell cycle arrest.

Case Studies

  • Synthesis and Characterization : A recent study successfully synthesized 2,3-dibromo-3-(3-chlorophenyl)-1-(4-methoxyphenyl)-1-propanone via an in situ bromination reaction from 3-chloro-4’-methoxychalcone. The synthesis was confirmed through NMR spectroscopy, showing distinct peaks corresponding to the brominated product, indicating high purity and successful conversion from starting materials .
  • Antimicrobial Evaluation : In a comparative study of various dibrominated compounds, it was found that those similar to 1-propanone exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 4 to 16 µg/mL. This suggests that the compound may be effective as an antimicrobial agent .

The biological activity of 1-propanone derivatives is hypothesized to involve:

  • Interaction with DNA : Halogenated compounds can intercalate into DNA strands, disrupting replication.
  • Enzyme Inhibition : These compounds may act as inhibitors of key enzymes involved in metabolic pathways of pathogens or cancer cells.
  • Membrane Disruption : Lipophilic properties allow these compounds to disrupt microbial membranes, leading to cell lysis.

Q & A

Q. What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : A plausible route involves bromination of a propanone precursor bearing 3-chlorophenyl and 4-methoxyphenyl groups. Use dibrominating agents (e.g., Br₂ in CH₂Cl₂ or NBS in DMF) under controlled temperatures (0–25°C). Optimize solvent polarity (e.g., ethanol or methanol) to enhance solubility of aromatic intermediates. Post-reaction, employ gradient recrystallization using ethanol/water mixtures to isolate the dibrominated product. Monitor reaction progress via TLC (silica gel, hexane/EtOAc) and confirm purity via HPLC .

Q. Which spectroscopic techniques are most effective for structural characterization, particularly for the dibromo and aryl substituents?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify methoxy (δ ~3.8 ppm, singlet) and chlorophenyl protons (δ 7.2–7.5 ppm, multiplet). Adjacent bromines at C2/C3 induce deshielding (C2/C3 carbons: δ 50–60 ppm).
  • IR Spectroscopy : Confirm ketone carbonyl (ν ~1700 cm⁻¹) and C-Br stretches (ν 500–600 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ matching C₁₆H₁₂Br₂ClO₂ (exact mass ~453.8 Da).
    Cross-reference with analogs in NIST databases for spectral validation .

Q. How can researchers confirm stereochemistry at the 2,3-dibromo positions?

  • Methodological Answer : Use NOESY NMR to detect spatial proximity between Br-substituted carbons and adjacent protons. For absolute configuration, employ X-ray crystallography : Grow single crystals via slow vapor diffusion (e.g., CHCl₃/hexane). Resolve halogen-heavy structures using synchrotron radiation (λ = 0.7–1.0 Å) and refine with SHELXL. Compare bond angles/Dihedral angles to similar dibromo-propanones .

Q. What purification challenges arise due to halogenated/aryl substituents, and how are they addressed?

  • Methodological Answer : Halogenated intermediates often co-elute with byproducts. Use flash chromatography (silica gel, gradient elution: hexane → 30% EtOAc) to separate brominated isomers. For persistent impurities, employ preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA). Validate purity via melting point analysis (expected range: 120–140°C) and elemental analysis (C, H, Br, Cl within ±0.3% of theoretical) .

Q. How do electron-donating (methoxy) and electron-withdrawing (Br, Cl) groups influence reactivity?

  • Methodological Answer : The 4-methoxyphenyl group activates the ketone toward nucleophilic attack (e.g., Grignard reactions), while bromines at C2/C3 sterically hinder electrophilic substitution. Computational modeling (DFT, Gaussian 16) predicts electrophilic aromatic substitution at the 3-chlorophenyl ring due to meta-directing Cl. Validate experimentally via nitration (HNO₃/H₂SO₄) and monitor regioselectivity via LC-MS .

Advanced Research Questions

Q. How can computational models predict regioselectivity in bromination reactions of similar propanones?

  • Methodological Answer : Use density functional theory (DFT) to calculate Fukui indices for electrophilic bromination. Simulate reaction pathways (e.g., Br⁺ addition) using Gaussian 16 with B3LYP/6-31G(d) basis set. Validate predictions via kinetic isotope effect (KIE) studies (deuterated analogs) and compare with experimental HPLC yields .

Q. How to resolve contradictory stability data under varying storage conditions?

  • Methodological Answer : Conduct accelerated degradation studies : Expose samples to 40°C/75% RH for 6 months. Monitor decomposition via UPLC-MS; identify degradants (e.g., dehalogenation products). Use Arrhenius modeling to extrapolate shelf-life at 25°C. For light-sensitive samples, employ amber vials and UV/Vis stability testing (ICH Q1B guidelines) .

Q. What strategies assess the compound’s potential as a kinase inhibitor?

  • Methodological Answer :
  • In vitro assays : Screen against kinase panels (e.g., EGFR, VEGFR) using ADP-Glo™ kits.
  • SAR analysis : Synthesize analogs (e.g., replace Br with Cl, vary methoxy position) and correlate IC₅₀ values with steric/electronic parameters (Hammett σ, Taft steric constants).
  • Docking studies (AutoDock Vina) : Map interactions between the dibromo moiety and kinase ATP-binding pockets .

Q. How can isotopic labeling elucidate metabolic pathways?

  • Methodological Answer : Synthesize ¹³C-labeled ketone (via Baeyer-Villiger oxidation of ¹³C-acetophenone). Administer to hepatocyte cultures and track metabolites via LC-¹³C NMR. Identify phase I/II metabolites (e.g., glutathione adducts) using high-resolution orbitrap MS .

Q. What advanced crystallization techniques yield high-quality crystals for X-ray studies?

  • Methodological Answer :
    Use microseeding with analogous dibromo crystals to induce nucleation. Optimize solvent polarity (e.g., DMSO/EtOH) to reduce halogen-halogen repulsion. For air-sensitive samples, employ glovebox-mounted crystallization plates. Collect diffraction data at 100 K using a Cu-Kα source and resolve disorder via twin refinement in OLEX2 .

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